molecular formula C10H11NO2 B15071194 (R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid

(R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B15071194
M. Wt: 177.20 g/mol
InChI Key: VUTOUUUHDLJNEM-SECBINFHSA-N
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Description

(R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid is a chiral bicyclic compound featuring an indene core substituted with an amino group at the 1-position (R-configuration) and a carboxylic acid group at the 4-position. This molecule serves as a critical intermediate in synthesizing β2-adrenoceptor agonists, which are therapeutic agents for respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and COVID-19-related lung complications . Its stereochemistry and functional group arrangement are pivotal for binding to biological targets, influencing both pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9H,4-5,11H2,(H,12,13)/t9-/m1/s1

InChI Key

VUTOUUUHDLJNEM-SECBINFHSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2C(=O)O

Canonical SMILES

C1CC2=C(C1N)C=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indene.

    Hydrogenation: Indene undergoes catalytic hydrogenation to form 2,3-dihydroindene.

    Amination: The 2,3-dihydroindene is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions.

Industrial Production Methods

Industrial production of ®-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

®-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme-substrate interactions and protein engineering.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indene structure allows it to fit into active sites of enzymes, influencing their activity. The amino and carboxylic acid groups facilitate binding through hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related indene derivatives, highlighting differences in substituents, stereochemistry, and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications
(R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid C₁₀H₁₁NO₂ 193.20 Not explicitly provided Amino (R-configuration) at C1, carboxylic acid at C4 Intermediate for β2-adrenoceptor agonists
cis-1-Amino-indan-2-carboxylic acid hydrochloride C₁₀H₁₂ClNO₂ 213.66 327178-41-6 Carboxylic acid at C2, amino (cis-configuration) at C1; hydrochloride salt Precursor for Indinavir sulfate (antiviral drug)
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid C₁₀H₇BrO₃ 271.07 Not explicitly provided Oxo group at C1, bromo at C6, carboxylic acid at C4 Synthetic intermediate for halogenated indene derivatives
1-Amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid C₁₀H₁₀FNO₂ 195.19 1270435-39-6 Fluoro at C4, amino and carboxylic acid at C1 (geminal substitution) Research compound; potential metabolic studies
(1R,2S)-4-Hydroxy-1-{[2-(hydroxymethyl)-1H-benzimidazole-5-carbonyl]amino}-... C₁₉H₁₇N₃O₅ 367.36 Not explicitly provided Complex benzimidazole conjugate; hydroxyl and carboxylic acid groups Probable protease inhibitor or enzyme-targeting drug

Stereochemical and Functional Group Influence

  • Amino and Carboxylic Acid Positioning: The target compound’s amino group at C1 (R-configuration) and carboxylic acid at C4 create a distinct spatial arrangement critical for β2-adrenoceptor binding. Geminal substitution (amino and carboxylic acid at the same carbon, as in ) introduces steric hindrance, reducing conformational flexibility compared to the target compound .
  • Oxo vs. Amino Substitution: Replacing the amino group with an oxo group (e.g., 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, ) eliminates basicity, rendering the compound unsuitable for receptor interactions but useful as a synthetic building block .

Research Findings and Trends

  • Stereochemistry Matters : Enantiomers of indene derivatives exhibit divergent biological activities. For example, the R-enantiomer of the target compound shows higher β2-agonist activity than the S-form .
  • Solubility Challenges : Hydrochloride salts (e.g., ) improve aqueous solubility, crucial for oral bioavailability .
  • Emerging Modifications : Fluorination () and bromination () are strategies to modulate metabolic stability and binding kinetics .

Biological Activity

(R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid (CAS Number: 1292292-85-3) is a chiral compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activities, synthesis methods, and potential therapeutic applications, supported by relevant studies and data.

Structural Characteristics

(R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid is characterized by:

  • Molecular Formula : C10H11NO2
  • Molar Mass : 185.20 g/mol
  • Functional Groups : An amino group and a carboxylic acid, which enhance its reactivity and interaction with biological targets.

Neuropharmacological Effects

Research indicates that (R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Its structural similarity to neurotransmitters implies that it could modulate receptor activity, influencing mood and cognition. A study highlighted its ability to affect neurotransmission pathways, which could be beneficial in conditions such as depression and anxiety disorders.

Antiviral Properties

This compound has also been investigated for its antiviral properties. Specifically, derivatives of the indene structure have shown efficacy against Hepatitis B and D viruses. The mechanism of action appears to involve inhibition of viral replication through interaction with specific viral proteins.

Anticancer Potential

There is emerging evidence that (R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid may possess anticancer properties. Similar compounds have demonstrated the ability to inhibit receptors involved in cancer progression, suggesting that this compound could be developed for targeted cancer therapies.

Synthesis Methods

The synthesis of (R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid typically involves several steps:

  • Starting Materials : The synthesis begins with readily available indene derivatives.
  • Reactions : Key reactions include amination and carboxylation processes.
  • Purification : High-purity compounds are obtained through recrystallization or chromatography techniques.

A recent study reported successful synthesis using biocatalytic methods involving transaminase enzymes, which provided high yields and enantiomeric purity .

Study on Neurotransmitter Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction of (R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid with dopamine receptors. The findings indicated that this compound could act as a partial agonist at these receptors, potentially leading to therapeutic effects in neurodegenerative diseases .

Antiviral Efficacy Research

In another study focusing on antiviral activities, researchers tested various derivatives of the compound against Hepatitis viruses. The results showed that certain modifications significantly enhanced antiviral efficacy, paving the way for new therapeutic agents against viral infections.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
(R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acidNeuropharmacological effects; Antiviral; AnticancerModulates neurotransmission; Inhibits viral replication
(S)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acidAntiviral; Potential anticancer propertiesEffective against Hepatitis B and D viruses
Indanone derivativesAntitumor; Antibacterial; Anti-inflammatoryInhibits cholinesterases; Anti-Aβ aggregation

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